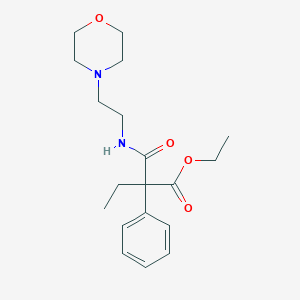![molecular formula C20H28Cl2N2O5 B008720 3-[(3,4-Dichlorobenzoyl)amino]-4-[3-methoxypropyl(pentyl)amino]-4-oxobutanoic acid CAS No. 111106-29-7](/img/structure/B8720.png)
3-[(3,4-Dichlorobenzoyl)amino]-4-[3-methoxypropyl(pentyl)amino]-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-3-((3,4-Dichlorobenzoyl)amino)-4-((3-methoxypropyl)pentylamino)-4-oxobutanoic acid is a synthetic organic compound characterized by its complex structure, which includes dichlorobenzoyl and methoxypropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-3-((3,4-Dichlorobenzoyl)amino)-4-((3-methoxypropyl)pentylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3,4-dichlorobenzoyl chloride with an appropriate amine to form the dichlorobenzamide intermediate . This intermediate is then reacted with a methoxypropylamine derivative under controlled conditions to introduce the methoxypropyl group. The final step involves the formation of the oxobutanoic acid moiety through a series of condensation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(±)-3-((3,4-Dichlorobenzoyl)amino)-4-((3-methoxypropyl)pentylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzamides.
科学研究应用
(±)-3-((3,4-Dichlorobenzoyl)amino)-4-((3-methoxypropyl)pentylamino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (±)-3-((3,4-Dichlorobenzoyl)amino)-4-((3-methoxypropyl)pentylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds include other dichlorobenzamide derivatives and methoxypropyl-substituted amides. Examples include:
Uniqueness
What sets (±)-3-((3,4-Dichlorobenzoyl)amino)-4-((3-methoxypropyl)pentylamino)-4-oxobutanoic acid apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties
属性
CAS 编号 |
111106-29-7 |
|---|---|
分子式 |
C20H28Cl2N2O5 |
分子量 |
447.3 g/mol |
IUPAC 名称 |
3-[(3,4-dichlorobenzoyl)amino]-4-[3-methoxypropyl(pentyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H28Cl2N2O5/c1-3-4-5-9-24(10-6-11-29-2)20(28)17(13-18(25)26)23-19(27)14-7-8-15(21)16(22)12-14/h7-8,12,17H,3-6,9-11,13H2,1-2H3,(H,23,27)(H,25,26) |
InChI 键 |
OOAHJPSFFMFEKA-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCCOC)C(=O)C(CC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
规范 SMILES |
CCCCCN(CCCOC)C(=O)C(CC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
同义词 |
(+-)-3-((3,4-Dichlorobenzoyl)amino)-4-((3-methoxypropyl)pentylamino)-4 -oxobutanoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


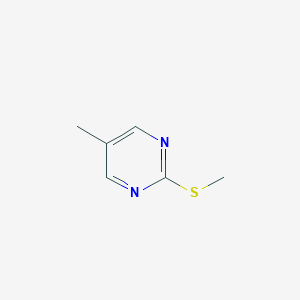
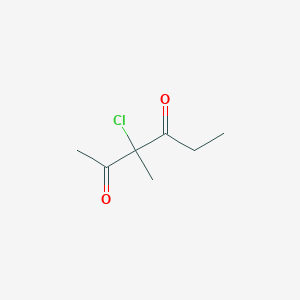
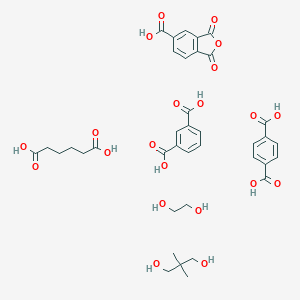
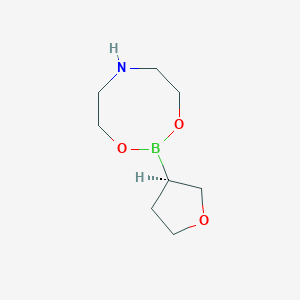
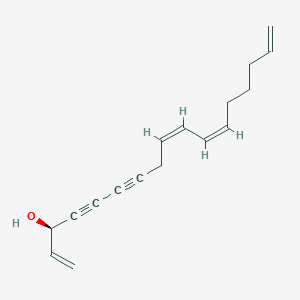
![4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine](/img/structure/B8651.png)
![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)
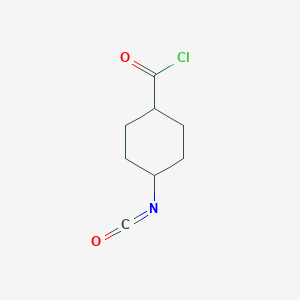

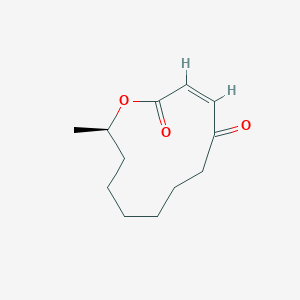
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)
![(3S,3aS,5aR,5bS,7aR,9S,11aR,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B8661.png)
